5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
Overview
Description
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular processes, which makes them suitable targets, especially in cancer .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been known to exhibit luminescent properties, making them potential candidates for use as fluorescent probes and labels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The product is purified using recrystallization techniques to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione
- 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Uniqueness
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific structural features and the presence of the pyridin-3-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMLBCLSCHGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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